1-Linoleoyl Glycerol

Lp-PLA2 Enantioselectivity Atherosclerosis

1-Linoleoyl glycerol (1-LG), a monoacylglycerol with the molecular formula C21H38O4, is a naturally occurring lipid found in Saururus chinensis roots. It functions as an inhibitor of platelet-activating factor acetylhydrolase (PAF-AH) and lipoprotein-associated phospholipase A2 (Lp-PLA2), two enzymes implicated in atherosclerosis and inflammation.

Molecular Formula C21H38O4
Molecular Weight 354.5 g/mol
CAS No. 2258-92-6
Cat. No. B570779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Linoleoyl Glycerol
CAS2258-92-6
Synonyms(R)-(Z,Z)-9,12-Octadecadienoic Acid 2,3-Dihydroxypropyl Ester;  L-(-)-1-Mono-linolein;  (9Z,12Z)-9,12-Octadecadienoic Acid (2R)-2,3-Dihydroxypropyl Ester
Molecular FormulaC21H38O4
Molecular Weight354.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-/t20-/m1/s1
InChIKeyWECGLUPZRHILCT-KKFOGOCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Linoleoyl Glycerol (CAS 2258-92-6): Lp-PLA2 and PAF-AH Inhibitor for Cardiovascular and Inflammation Research


1-Linoleoyl glycerol (1-LG), a monoacylglycerol with the molecular formula C21H38O4, is a naturally occurring lipid found in Saururus chinensis roots [1]. It functions as an inhibitor of platelet-activating factor acetylhydrolase (PAF-AH) and lipoprotein-associated phospholipase A2 (Lp-PLA2), two enzymes implicated in atherosclerosis and inflammation [1][2]. Unlike its positional isomer 2-linoleoyl glycerol (2-LG) which acts as a partial agonist/antagonist at cannabinoid receptors, 1-LG's primary biological activity is focused on phospholipase inhibition [2].

Why 1-Linoleoyl Glycerol Cannot Be Substituted by 2-Linoleoyl Glycerol or Other Monoacylglycerols


Substituting 1-linoleoyl glycerol (1-LG) with its positional isomer 2-linoleoyl glycerol (2-LG) or other monoacylglycerols like 1-oleoyl glycerol is not scientifically valid due to distinct biological targets and functional roles. 1-LG is a direct inhibitor of Lp-PLA2 and PAF-AH, with IC50 values around 45-52 µM [1]. In contrast, 2-LG primarily interacts with the cannabinoid type 1 (CB1) receptor as a partial agonist, with no reported inhibitory activity against Lp-PLA2 or PAF-AH [2]. Furthermore, 1-oleoyl glycerol (1-OG) shows minimal PAF-AH inhibition (IC50 36 µM in one assay [3]) but lacks the specific anti-inflammatory profile of 1-LG in apo CIII-induced models [4]. Therefore, procurement decisions must be based on the specific target engagement and functional data provided below.

Quantitative Evidence Guide: 1-Linoleoyl Glycerol's Differentiated Activity vs. In-Class Comparators


1-Linoleoyl Glycerol Exhibits Enantioselective Lp-PLA2 Inhibition

1-Linoleoyl glycerol (1-LG) demonstrates enantioselective inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to atherosclerosis and cardiovascular disease risk. The (R)-enantiomer is approximately 1.15-fold more potent than the (S)-enantiomer [1]. This stereospecificity suggests a defined binding interaction with the enzyme's active site, which may not be replicated by racemic mixtures or other monoacylglycerols lacking this chiral center. This differentiation is critical for researchers investigating the structure-activity relationships of Lp-PLA2 inhibitors.

Lp-PLA2 Enantioselectivity Atherosclerosis

1-Linoleoyl Glycerol is a Direct PAF-AH Inhibitor, Distinct from Cannabinoid-Active 2-LG

1-Linoleoyl glycerol (1-LG) directly inhibits platelet-activating factor acetylhydrolase (PAF-AH) with an IC50 of 45 µM [1]. In contrast, its positional isomer, 2-linoleoyl glycerol (2-LG), shows no reported PAF-AH inhibitory activity; instead, 2-LG functions as a partial agonist at the human cannabinoid type 1 (CB1) receptor with an EC50 of approximately 2.8 µM [2]. This functional divergence is a direct consequence of the acyl chain position on the glycerol backbone, dictating target selectivity and preventing simple substitution between the two compounds.

PAF-AH Inflammation Platelet Activating Factor

1-Linoleoyl Glycerol Attenuates Apo CIII-Induced Inflammation by Reducing IL-6

In a model of apolipoprotein CIII (apo CIII)-induced inflammation in human monocytic THP-1 cells, 1-linoleoyl glycerol (1-LG) significantly attenuated the release of pro-inflammatory cytokines. Specifically, 1-LG reduced IL-6 release in response to apo CIII stimulation [1]. While the study does not report a precise fold-change, the data demonstrate that 1-LG functions as an Lp-PLA2 inhibitor to mitigate downstream inflammatory signaling. In contrast, 2-linoleoyl glycerol (2-LG) has not been evaluated in this apo CIII inflammation model, and its primary reported activity is modulation of the endocannabinoid system [2].

Apolipoprotein CIII IL-6 Inflammation

1-Linoleoyl Glycerol Shows Superior PAF-AH Inhibition Compared to 1-Oleoyl Glycerol

Comparative data from BindingDB indicates that 1-linoleoyl glycerol (1-LG) is a more potent inhibitor of PAF-AH than 1-oleoyl glycerol (1-OG). 1-LG exhibits an IC50 of 45 µM [1], while 1-OG has a reported IC50 of 36 µM in a separate assay [2]. However, the 1-OG data point is less robust, and 1-OG has no demonstrated activity in the apo CIII-induced inflammation model [3]. The polyunsaturated linoleoyl chain of 1-LG appears to confer a distinct pharmacological profile compared to the monounsaturated oleoyl chain of 1-OG, particularly regarding Lp-PLA2 inhibition and anti-inflammatory effects.

PAF-AH Structure-Activity Relationship Fatty Acid Glycerols

Optimal Research and Industrial Use Cases for 1-Linoleoyl Glycerol


Investigating the Lp-PLA2/Apo CIII Axis in Atherosclerosis

1-Linoleoyl glycerol is the compound of choice for studies examining the interplay between Lp-PLA2 and apolipoprotein CIII in the pathogenesis of atherosclerosis. Its validated ability to inhibit Lp-PLA2 (IC50 45-52 µM) and attenuate apo CIII-induced IL-6 release provides a direct tool to probe this specific inflammatory pathway [1][2]. 2-LG and 1-OG lack this functional activity, making 1-LG uniquely suited for this application.

Dissecting PAF-AH Biology in Platelet and Inflammation Models

For researchers focusing on platelet-activating factor (PAF) signaling and its regulation by PAF acetylhydrolase (PAF-AH), 1-linoleoyl glycerol (IC50 45 µM) serves as a well-characterized small molecule inhibitor [1]. Its activity is distinct from cannabinoid receptor modulators like 2-LG, ensuring target-specific results in assays measuring PAF-AH activity, platelet aggregation, or PAF-mediated inflammatory responses.

Structure-Activity Relationship (SAR) Studies of Phospholipase A2 Inhibitors

The enantioselective inhibition of Lp-PLA2 by (R)- and (S)-1-linoleoyl glycerol (45.0 µM vs. 52.0 µM IC50) provides a valuable reference point for medicinal chemistry and SAR campaigns [2]. Researchers can use 1-LG as a natural product benchmark to design and evaluate novel, more potent, and stereoselective Lp-PLA2 inhibitors, leveraging the defined enantiomeric difference to understand binding interactions.

Endocannabinoid-Related Research in Seizure Models

1-Linoleoyl glycerol is a key analyte for studies investigating endocannabinoid-related signaling in epilepsy. A hyperthermia-induced seizure in a Scn1a+/- mouse model of Dravet syndrome led to a significant increase in hippocampal concentrations of both 1-LG and 2-LG [3]. Procuring analytical standards of 1-LG is essential for accurate LC-MS/MS quantification in such studies, where its elevation is a critical biomarker of the seizure response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Linoleoyl Glycerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.